

Using 7-Methoxy-2-methylquinolin-4-ol in anticancer research

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Compound of Interest

Compound Name: 7-Methoxy-2-methylquinolin-4-ol

CAS No.: 58596-43-3

Cat. No.: B7772104

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Application Note: **7-Methoxy-2-methylquinolin-4-ol** in Anticancer Discovery

Executive Summary

This guide details the technical application of **7-Methoxy-2-methylquinolin-4-ol** (CAS: 103624-90-4) in anticancer research. While often categorized as a chemical intermediate, this molecule represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding multiple biological targets (kinases, topoisomerases) when appropriately functionalized.

This application note shifts beyond basic handling to address the critical translational workflow: utilizing this core to synthesize and screen high-potency Tyrosine Kinase Inhibitors (TKIs) and DNA-intercalating agents. We provide validated protocols for solubility management, tautomeric stabilization, and high-throughput cytotoxicity screening.

Compound Profile & Chemical Handling

The Tautomer Challenge: Researchers must recognize that **7-Methoxy-2-methylquinolin-4-ol** exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solution, the keto form often predominates, which impacts solubility and binding affinity predictions.

Property	Specification
Molecular Formula	C ₁₁ H ₁₁ NO ₂
Molecular Weight	189.21 g/mol
Solubility (Water)	Low (< 0.1 mg/mL)
Solubility (DMSO)	High (> 20 mg/mL)
Storage	-20°C, Desiccated, Protect from light
Primary Hazard	Irritant (Respiratory/Skin)

Protocol A: Preparation of Assay-Ready Stocks Objective: Create a stable stock solution that prevents precipitation during aqueous dilution.

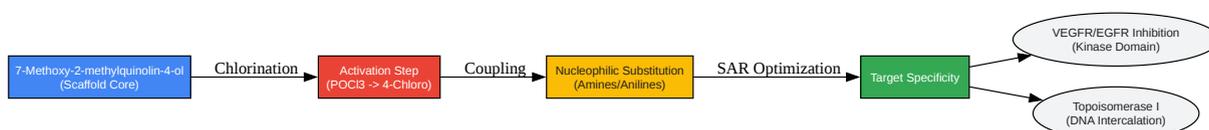
- Weighing: Weigh 10 mg of **7-Methoxy-2-methylquinolin-4-ol** into a sterile, amber glass vial (to prevent photodegradation).
- Solubilization: Add 528 µL of anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade) to achieve a 100 mM master stock.
- Sonicate: Sonicate at 40 kHz for 5 minutes at room temperature. Ensure no visible particulates remain.
- QC Check: Verify clarity. If hazy, warm to 37°C for 5 minutes.
- Aliquot: Dispense into 50 µL aliquots in PCR tubes. Store at -80°C. Do not freeze-thaw more than 3 times.

Strategic Application: The Quinoline Scaffold in Drug Design

This compound is rarely the "final drug" but rather the pharmacophore anchor. Its 7-methoxy group mimics the ATP-binding pocket interactions seen in approved drugs like Lenvatinib or Cabozantinib.

Mechanism of Action (Potential):

- Kinase Inhibition: The quinoline nitrogen and 4-position substituents form hydrogen bonds with the "hinge region" of kinases (e.g., VEGFR2, EGFR).
- DNA Intercalation: Planar derivatives can slide between DNA base pairs, inhibiting Topoisomerase I (as seen in camptothecin analogs).



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Figure 1: Structural Activity Relationship (SAR) workflow transforming the 4-ol core into bioactive inhibitors.

Experimental Protocols

Protocol B: In Vitro Cytotoxicity Screening (MTT/CCK-8)

Purpose: To determine the IC₅₀ of the core compound (as a baseline/negative control) vs. synthesized derivatives against cancer cell lines (e.g., A549, MCF-7).

Materials:

- Cell Lines: A549 (Lung), MCF-7 (Breast).[1][2]
- Reagent: CCK-8 (Cell Counting Kit-8) or MTT.
- Positive Control: Doxorubicin or Gefitinib (depending on target).
- Vehicle Control: 0.1% DMSO in media.

Step-by-Step Workflow:

- Seeding:

- Harvest cells in the logarithmic growth phase.
- Plate 3,000–5,000 cells/well in 96-well plates (100 μ L volume).
- Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
- Compound Dilution (Serial Dilution Block):
 - Thaw the 100 mM DMSO stock of **7-Methoxy-2-methylquinolin-4-ol**.
 - Prepare an intermediate dilution (1 mM) in culture media (0.5% DMSO final).
 - Perform 1:3 serial dilutions in media to generate concentrations: 100 μ M, 33 μ M, 11 μ M, 3.7 μ M, 1.2 μ M, 0.4 μ M, 0.13 μ M.
 - Critical: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.
- Treatment:
 - Aspirate old media from the cell plate.
 - Add 100 μ L of drug-containing media to triplicate wells.
 - Include "No Cell" blanks and "Vehicle" controls.
 - Incubate for 72 hours.
- Readout (CCK-8 Method):
 - Add 10 μ L of CCK-8 reagent to each well.
 - Incubate for 1–4 hours (monitor color change).
 - Measure Absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Calculate % Viability:

- Fit data to a 4-parameter logistic curve to determine IC50.

Expected Results:

- Core Scaffold (**7-Methoxy-2-methylquinolin-4-ol**): Likely high IC50 (> 50 μ M), indicating low intrinsic toxicity. This confirms its suitability as a "clean" starting material.
- Derivatives (e.g., 4-anilino substituted): Should show IC50 < 1 μ M if target engagement is successful.

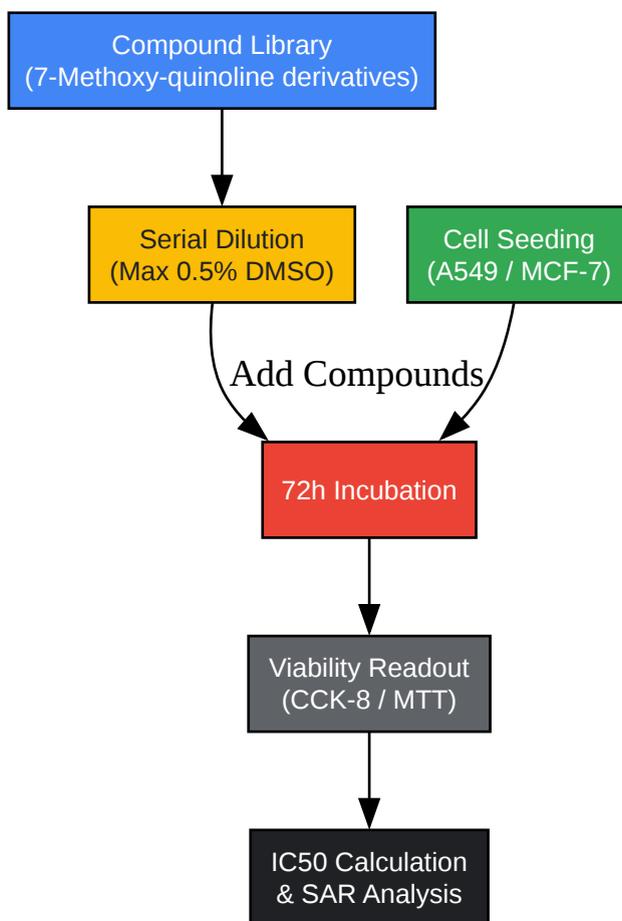
Protocol C: Target Engagement (Kinase Inhibition Proxy)

Purpose: To verify if the quinoline core or its derivatives inhibit specific oncogenic kinases (e.g., VEGFR2).

Method: ADP-Glo™ Kinase Assay (Promega) or similar FRET-based assay.

- Reaction Mix: Combine Kinase (VEGFR2), Substrate (Poly Glu:Tyr), and ATP (10 μ M) in kinase buffer.
- Inhibitor Addition: Add **7-Methoxy-2-methylquinolin-4-ol** (or derivative) at 10 μ M.
- Incubation: 60 min at Room Temp.
- Detection: Add ADP-Glo reagent to deplete ATP, then Detection Reagent to convert ADP to Luciferase signal.
- Interpretation: A decrease in luminescence compared to DMSO control indicates kinase inhibition.

Visualization of Experimental Workflow



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Figure 2: Step-by-step workflow for evaluating the antiproliferative activity of quinoline derivatives.

References

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Sources

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- [2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-\(2-methylquinazolin-4-yl\)-3,4-dihydroquinoxalin-2\(1H\)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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